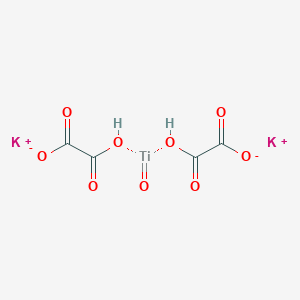

Potassium titanium oxide oxalate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Potassium titanium oxide oxalate dihydrate can be synthesized through several methods. One common synthetic route involves the reaction of potassium oxalate with titanium oxalate in an aqueous solution, followed by crystallization to obtain the dihydrate form . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Thermal Decomposition Reactions

The compound undergoes thermal dehydration when heated, forming anhydrous potassium titanium oxalate. This process was characterized using thermogravimetry (TG) and differential scanning calorimetry (DSC):

The reaction proceeds via:

K2TiO(C2O4)2⋅2H2OΔK2TiO(C2O4)2+2H2O

Further decomposition at higher temperatures yields titanium dioxide (TiO₂):

K2TiO(C2O4)2ΔTiO2+2K2C2O4+CO↑

Hydrolysis and Photocatalytic Reactions

In acidic media, K₂TiO(C₂O₄)₂·2H₂O reacts with HCl and H₂O₂ to form TiO₂ nanoparticles or novel intermediates:

Reaction Pathways:

-

With H₂O₂ : Forms anatase/rutile TiO₂ via peroxo-titanium complexes.

-

Without H₂O₂ : Produces a novel compound, Ti2O7⋅3H2O, which exhibits photocatalytic activity .

Photocatalytic Performance:

| Compound | Degradation Efficiency (Methyl Orange) | Key Radical | Conditions |

|---|---|---|---|

| Ti2O7⋅3H2O | 95% in 180 min | Superoxide (·O₂⁻) | UV light, pH 3–5 |

Performance Metrics:

| Substrate | Yield | Reaction Time | Catalyst Loading |

|---|---|---|---|

| Benzaldehyde | 82–89% | 2–4 hours | 5 mol% |

| 4-Nitrobenzaldehyde | 75–80% | 3–5 hours | 5 mol% |

The oxalate ligands facilitate ligand exchange, stabilizing transition states during condensation .

Environmental Remediation: Heavy Metal Coagulation

K₂TiO(C₂O₄)₂·2H₂O effectively removes arsenic (As) and cadmium (Cd) from water via hydrolysis-driven coagulation:

Reaction Steps:

-

Hydrolysis :

K2TiO(C2O4)2+H2O→TiO(OH)2+2K++2C2O42− -

Adsorption :

-

As(III/AsV) adsorbs onto TiO(OH)2 surfaces.

-

Cd²⁺ incorporates into CaC2O4 lattices, forming Ca1−xCdxC2O4.

-

Removal Efficiency:

| Contaminant | Initial Concentration | Removal Efficiency | Optimal pH |

|---|---|---|---|

| As(III) | 100 µg/L | 85.6% | 9.0 |

| Cd²⁺ | 50 µg/L | 92.3% | 8.5 |

This process reduces water hardness by precipitating Ca²⁺/Mg²⁺ as oxalates, leaving non-toxic K⁺ in solution .

Interaction with Hydrogen Peroxide

K₂TiO(C₂O₄)₂·2H₂O reacts with H₂O₂ to form peroxo-titanium complexes, which are precursors for TiO₂ synthesis:

K2TiO(C2O4)2+H2O2→Ti(O2)(C2O4)22−+2K+

These complexes decompose under hydrothermal conditions to yield crystalline TiO₂ .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Potassium titanium oxide oxalate dihydrate serves as a catalyst in various organic synthesis reactions. Notably, it is utilized in the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol. This catalytic role is crucial for enhancing reaction efficiency and selectivity in organic chemistry .

Biochemical Applications

The compound demonstrates significant biochemical activity. It has been shown to interact with biomolecules, facilitating the coagulation of trace heavy metals such as arsenic and cadmium from drinking water. This interaction involves complexation with hydrous titanium oxide formed during hydrolysis, effectively removing contaminants from aqueous solutions .

Material Science

In materials science, this compound is employed in the functionalization of aluminum alloy surfaces via plasma electrolytic oxidation (PEO). This process leads to the formation of titanium dioxide layers on metal surfaces, enhancing their corrosion resistance and wear properties .

Industrial Applications

The compound is also used in industrial processes such as:

- Passivation of Metal Surfaces: It prepares surfaces for coatings that enhance durability.

- Synthesis of Titanium Dioxide Nanoparticles: Serving as a precursor in the production of TiO₂ nanoparticles used in various applications including photocatalysis and pigments .

Case Study 1: Removal of Heavy Metals

A study investigated the effectiveness of this compound in removing heavy metals from contaminated water sources. The results indicated a significant reduction in arsenic and cadmium levels due to the compound's ability to form stable complexes with these metals, showcasing its potential for environmental remediation.

Case Study 2: Synthesis Efficiency

In another study focused on organic synthesis, researchers employed this compound as a catalyst for chromene derivatives. The findings demonstrated improved yields and reduced reaction times compared to traditional methods without this catalyst, highlighting its efficiency in organic transformations .

Wirkmechanismus

The mechanism of action of potassium titanium oxide oxalate dihydrate involves its role as a catalyst. It facilitates chemical reactions by providing an active site for the reactants to interact, thereby lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the synthesis of chromene derivatives, the compound acts as a catalyst to promote the condensation reaction between aromatic aldehydes, malononitrile, and resorcinol/naphthol .

Vergleich Mit ähnlichen Verbindungen

Potassium titanium oxide oxalate dihydrate can be compared with other similar compounds, such as:

- Potassium bis(oxalato)oxotitanate (IV) hydrate

- Titanium potassium oxalate dihydrate

- Oxotitanium potassium ethanedioate hydrate

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique in its excellent water solubility and its ability to be easily separated from reaction mixtures, making it particularly useful as a catalyst in organic synthesis .

Biologische Aktivität

Potassium titanium oxide oxalate dihydrate (K₂TiO(C₂O₄)₂·2H₂O), also known as dipotassium oxodioxalatotitanate(IV) dihydrate, is a compound with diverse applications in chemistry, biology, and materials science. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential applications based on recent research findings.

This compound is characterized by its crystalline structure and solubility in water. It can be synthesized through the reaction of potassium oxalate with titanium oxalate in an aqueous solution, followed by crystallization to obtain the dihydrate form. The molecular formula is C4K2O9Ti⋅2H2O, with a molar mass of 354.10 g/mol .

Catalytic Role : The primary biological activity of this compound stems from its role as a catalyst in various biochemical reactions. It facilitates the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol .

Biochemical Interactions : The compound interacts with biomolecules, influencing biochemical pathways. For instance, it has shown efficacy in the coagulation of trace heavy metals such as arsenic and cadmium from drinking water. The mechanism involves complexation with hydrous titanium oxide formed during hydrolysis, effectively removing these contaminants .

Cellular Effects

The compound's catalytic properties extend to cellular applications, particularly in the functionalization of aluminum alloy surfaces through plasma electrolytic oxidation (PEO). During this process, this compound serves as a source of titanium ions, leading to the formation of titanium dioxide layers that enhance surface properties .

Table 1: Summary of Biological Activities

Case Study: Heavy Metal Removal

A recent study demonstrated the effectiveness of this compound in removing arsenic and cadmium from contaminated water. The research indicated that at optimal pH levels (around 9) and specific doses of the compound, arsenic removal efficiency reached up to 85.6%. The interaction between pH and the compound dosage was significant, enhancing its coagulation capacity .

Applications in Medicine and Industry

Research is ongoing to explore the potential medical applications of this compound, particularly in drug delivery systems due to its catalytic properties. In industrial settings, it is utilized for surface treatments that improve corrosion resistance and mechanical properties of aluminum alloys through the deposition of protective TiO₂ layers .

Eigenschaften

CAS-Nummer |

14481-26-6 |

|---|---|

Molekularformel |

C4K2O9Ti |

Molekulargewicht |

318.10 g/mol |

IUPAC-Name |

dipotassium;oxalate;oxotitanium(2+) |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |

InChI-Schlüssel |

UHWHMHPXHWHWPX-UHFFFAOYSA-J |

SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium titanium oxide oxalate dihydrate contribute to the formation of coatings during plasma electrolytic oxidation?

A: this compound serves as a source of titanium ions in the electrolyte solution during the PEO process []. When a high voltage is applied, plasma discharges occur at the interface of the electrolyte and the aluminum alloy substrate. These discharges generate intense heat, leading to the formation of a reactive environment. Within this environment, the this compound decomposes, releasing titanium ions that react with the aluminum oxide layer on the substrate. This reaction leads to the incorporation of titanium oxide into the growing coating, influencing its morphology, phase composition, and ultimately its properties.

Q2: What changes in coating properties are observed with varying concentrations of this compound in the electrolyte?

A: The research by [] highlights that increasing the concentration of this compound in the electrolyte leads to several notable changes in the resulting coatings:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.